![molecular formula C24H32N2O10 B3000079 2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione CAS No. 2416235-69-1](/img/structure/B3000079.png)

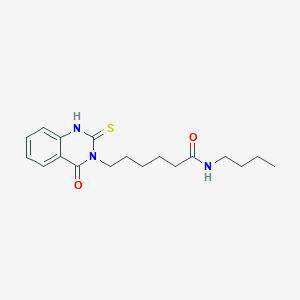

2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

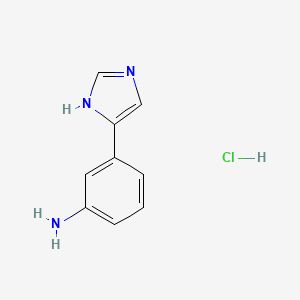

The compound “2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione” is a complex organic molecule. It has a molecular weight of 274.23 . The IUPAC name for this compound is 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3 (2H)-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O5/c16-8-3-1-2-6-10 (8)13 (20)15 (12 (6)19)7-4-5-9 (17)14-11 (7)18/h1-3,7,16H,4-5H2, (H,14,17,18) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Modulators of Cereblon Protein

The compound has been identified as a potential modulator of cereblon (CRBN) activity . CRBN is a protein that plays a crucial role in various biological processes, including cellular proliferation. Modulating its activity could have significant implications for treating disorders of uncontrolled cellular proliferation, such as cancer .

GSPT1 Degraders

In addition to modulating CRBN activity, the compound can also act as a GSPT1 degrader . GSPT1 is a protein that is involved in the termination of protein synthesis and mRNA decay and is associated with various types of cancer. The ability to degrade this protein selectively could open up new avenues for cancer treatment .

Modulators of IKZF1 Activity

The compound could also be used as a modulator of IKZF1 activity . IKZF1 is a transcription factor that plays a key role in the development and function of the immune system. Dysregulation of IKZF1 activity is associated with various clinical conditions, including certain types of leukemia .

Pharmaceutical Compositions

The compound can be used in the formulation of pharmaceutical compositions for treating various clinical conditions and disorders . These compositions could potentially be used in therapies for conditions associated with cereblon protein dysfunction, GSPT1 dysfunction, and/or IKZF1 dysfunction .

Chemical Synthesis

The compound can be used as a starting material or intermediate in chemical synthesis . Its unique structure and functional groups make it a valuable component in the synthesis of various other compounds .

Research Tool

Given its ability to modulate the activity of specific proteins and its potential therapeutic applications, the compound can be used as a research tool in the study of these proteins and the disorders associated with them .

Safety and Hazards

The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause harm if swallowed, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Cereblon (CRBN) protein and GSPT1 . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and cellular metabolism . GSPT1, on the other hand, is a GTPase that plays a critical role in mRNA translation and cellular proliferation .

Mode of Action

The compound acts as a modulator of CRBN and GSPT1 activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound binds to GSPT1 and promotes its degradation, thereby controlling the level of GSPT1 in the cell .

Biochemical Pathways

The compound’s action on CRBN and GSPT1 affects the ubiquitin-proteasome system, a major pathway responsible for protein degradation in cells . By promoting the degradation of GSPT1, the compound can influence various cellular processes, including mRNA translation and cell proliferation . This could potentially lead to the inhibition of uncontrolled cellular proliferation, such as in cancer .

Result of Action

The compound’s action on CRBN and GSPT1 can lead to the modulation of various cellular processes, including mRNA translation and cell proliferation . This could potentially result in the inhibition of uncontrolled cellular proliferation, such as in cancer, which may be associated with CRBN or GSPT1 protein dysfunction .

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O10/c27-7-2-8-32-9-10-33-11-12-34-13-14-35-15-16-36-19-4-1-3-17-21(19)24(31)26(23(17)30)18-5-6-20(28)25-22(18)29/h1,3-4,18,27H,2,5-16H2,(H,25,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKTRCDTBRSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)

![5-ethyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000004.png)

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile](/img/structure/B3000017.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)